Cas no 93476-60-9 (5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID)

5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID structure
93476-60-9 structure
Nombre del producto:5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID
Número CAS:93476-60-9
MF:C11H11NO3
Megavatios:205.209943056107
MDL:MFCD02664445
CID:892568
PubChem ID:1078086

5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID Propiedades químicas y físicas

Nombre e identificación

    • 5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID
    • 1H-INDOLE-2-CARBOXYLIC ACID,5-ETHOXY
    • 5-Ethoxy-1H-indole-2-carboxylic acid (ACI)
    • Indole-2-carboxylic acid, 5-ethoxy- (7CI)
    • 5-Ethoxy-2-indolecarboxylic acid
    • MFCD02664445
    • 5-Ethoxy-1H-indole-2-carboxylicacid
    • DA-37410
    • 5-ethoxyindole-2-carboxylic acid
    • Oprea1_836862
    • SR-01000368637
    • KZMBIHHDQRATDI-UHFFFAOYSA-N
    • E81940
    • 93476-60-9
    • SR-01000368637-1
    • SCHEMBL4371734
    • CS-0148697
    • DTXSID30360104
    • BS-49404
    • AKOS000300633
    • MDL: MFCD02664445
    • Renchi: 1S/C11H11NO3/c1-2-15-8-3-4-9-7(5-8)6-10(12-9)11(13)14/h3-6,12H,2H2,1H3,(H,13,14)
    • Clave inchi: KZMBIHHDQRATDI-UHFFFAOYSA-N
    • Sonrisas: O=C(C1NC2C(=CC(=CC=2)OCC)C=1)O

Atributos calculados

  • Calidad precisa: 205.07389321g/mol
  • Masa isotópica única: 205.07389321g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 3
  • Complejidad: 244
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 62.3Ų
  • Xlogp3: 2.6

5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID Información de Seguridad

  • Señalización de mercancías peligrosas: Xi
  • Nivel de peligro:IRRITANT

5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1219337-250mg
5-Ethoxy-1H-indole-2-carboxylic acid
93476-60-9 98%
250mg
¥95.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1219337-1g
5-Ethoxy-1H-indole-2-carboxylic acid
93476-60-9 98%
1g
¥262.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1219337-100mg
5-Ethoxy-1H-indole-2-carboxylic acid
93476-60-9 98%
100mg
¥65.00 2024-04-24
1PlusChem
1P00GT8L-1g
5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID
93476-60-9 97%
1g
$25.00 2024-04-20
Ambeed
A591873-100mg
5-Ethoxy-1H-indole-2-carboxylic acid
93476-60-9 97%
100mg
$18.0 2025-03-05
1PlusChem
1P00GT8L-100mg
5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID
93476-60-9 97%
100mg
$11.00 2024-04-20
Crysdot LLC
CD11009843-1g
5-Ethoxy-1H-indole-2-carboxylic acid
93476-60-9 97%
1g
$356 2024-07-19
abcr
AB594017-250mg
5-Ethoxy-1H-indole-2-carboxylic acid; .
93476-60-9
250mg
€93.80 2024-07-19
abcr
AB594017-5g
5-Ethoxy-1H-indole-2-carboxylic acid; .
93476-60-9
5g
€293.50 2024-07-19
Chemenu
CM242187-1g
5-Ethoxy-1H-indole-2-carboxylic acid
93476-60-9 95%+
1g
$336 2021-08-04

5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  0.5 h, rt
Referencia
Preparation of CBI analogues of the duocarmycins and CC-1065 as antitumor agents with DNA alkylating activity
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sodium ethoxide
1.2 Reagents: Acetic acid ,  Zinc
Referencia
Design, synthesis and biological screening of N1-arylsulfonyl (1H-indole-2-yl)-1-(piperazinyl) methanone derivatives as 5-HT6 receptor ligands: part I
Nirogi, Ramakrishna V. S.; Deshpande, Amol D.; Kambhampati, Ramasastri; Bandyala, Thrinath Reddy; Konda, Jagadishu Babu; et al, Pharma Chemica, 2012, 4(3), 896-902

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ;  10 min, rt
1.2 overnight, rt
1.3 Reagents: Lithium hydroxide Solvents: Acetonitrile ,  Water ;  3 h, 40 °C
1.4 Reagents: Acetic acid ;  neutralized
Referencia
Preparation of seco-cyclopropapyrroloindole compounds, their conjugates with anti-mesothelin antibodies, and their use as anti-cancer agents
, World Intellectual Property Organization, , ,

5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID Raw materials

5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93476-60-9)5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID
A1221620
Pureza:99%
Cantidad:5g
Precio ($):174